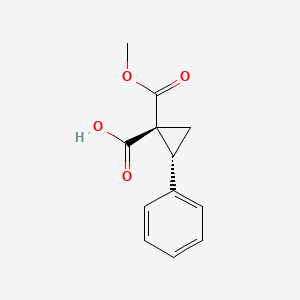
rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid
説明
Rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid, also known as racemic 1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid, is a synthetic chiral compound that is widely used in the field of organic chemistry. It has a wide range of applications, from the synthesis of pharmaceuticals to the production of polymers. The compound is a white solid that is soluble in organic solvents and has a melting point of about 57°C.
詳細な合成法
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid involves the preparation of a cyclopropane intermediate, which is then functionalized with a carboxylic acid and a methoxycarbonyl group.", "Starting Materials": [ "Benzene", "Ethyl diazoacetate", "Phenylmagnesium bromide", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Acetic acid", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Methanol
科学的研究の応用
Rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as the antifungal drug fluconazole. It is also used in the production of polymers, such as poly(methyl methacrylate) and poly(vinyl acetate). The compound is also used in the synthesis of other organic compounds, such as the anticonvulsant drug lamotrigine.
作用機序
The mechanism of action of rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid is not fully understood. However, it is believed that the compound acts as a catalyst in the hydrogenation of 1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid chloride. The reaction is believed to involve the formation of a palladium-hydrogen complex, which then reacts with the substrate to form the desired product.
生化学的および生理学的効果
The biochemical and physiological effects of rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid are not fully understood. However, the compound is known to be relatively non-toxic and is not known to have any adverse effects on humans or animals.
実験室実験の利点と制限
The use of rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid in laboratory experiments has several advantages. First, the compound is relatively non-toxic and is not known to have any adverse effects on humans or animals. Second, the compound is relatively inexpensive and easy to obtain. Third, the compound is relatively stable and can be stored for long periods of time without degradation.
However, there are some limitations to the use of rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid in laboratory experiments. First, the compound is not soluble in water, so it must be used in organic solvents. Second, the compound is not very reactive, so it may not be suitable for certain types of reactions. Third, the compound is sensitive to light and air, so it must be stored in a dark, airtight container.
将来の方向性
There are several potential future directions for the use of rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid. First, the compound could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and polymers. Second, the compound could be used in the development of new catalysts for organic reactions. Third, the compound could be used in the development of new materials, such as optically active polymers. Fourth, the compound could be used in the development of new drugs and drug delivery systems. Finally, the compound could be used in the development of new analytical methods, such as chiral chromatography.
特性
IUPAC Name |
(1R,2R)-1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-11(15)12(10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)/t9-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICBKCDHFFGKCB-BXKDBHETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@@H]1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








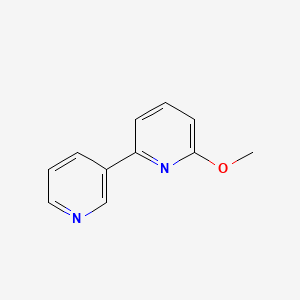
![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)
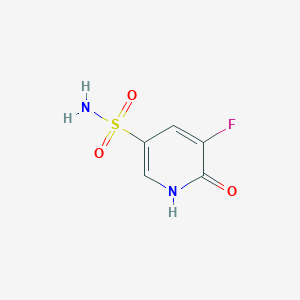
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B6602365.png)
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)
![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)
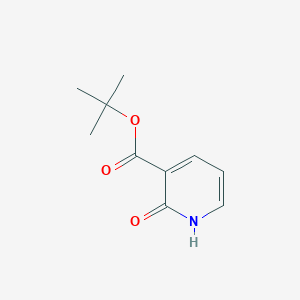
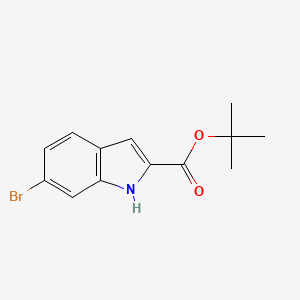
![4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B6602402.png)